N'-[2-(Benzenesulfonyl)-2-(thiophen-2-YL)ethyl]-N-[(furan-2-YL)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(Benzenesulfonyl)-2-(thiophen-2-YL)ethyl]-N-[(furan-2-YL)methyl]ethanediamide is a complex organic compound that features a combination of benzenesulfonyl, thiophene, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(Benzenesulfonyl)-2-(thiophen-2-YL)ethyl]-N-[(furan-2-YL)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzenesulfonyl and thiophene intermediates, followed by their coupling with furan derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(Benzenesulfonyl)-2-(thiophen-2-YL)ethyl]-N-[(furan-2-YL)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
N’-[2-(Benzenesulfonyl)-2-(thiophen-2-YL)ethyl]-N-[(furan-2-YL)methyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which N’-[2-(Benzenesulfonyl)-2-(thiophen-2-YL)ethyl]-N-[(furan-2-YL)methyl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Furan Derivatives: Compounds with the furan ring, such as furan-2-carboxaldehyde.
Benzenesulfonyl Derivatives: Compounds like benzenesulfonamide.
Uniqueness
N’-[2-(Benzenesulfonyl)-2-(thiophen-2-YL)ethyl]-N-[(furan-2-YL)methyl]ethanediamide is unique due to the combination of three distinct moieties in a single molecule. This structural complexity provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C19H18N2O5S2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-(furan-2-ylmethyl)oxamide |
InChI |
InChI=1S/C19H18N2O5S2/c22-18(20-12-14-6-4-10-26-14)19(23)21-13-17(16-9-5-11-27-16)28(24,25)15-7-2-1-3-8-15/h1-11,17H,12-13H2,(H,20,22)(H,21,23) |
InChI Key |
MPINZLCOJNONQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.